Bienvenue dans la boutique en ligne BenchChem!

N-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

κ-opioid receptor lipophilicity ADME profiling

Acquire N-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide (CAS 1009578-50-0), a fully saturated decahydroquinoxaline-2-yl acetamide with three undefined stereocenters [Ref. 1]. Its lower lipophilicity (XLogP3=1.1) compared to tetrahydro analogs supports peripherally restricted KOR programs, as demonstrated by dose-dependent anti-inflammatory activity in vivo without CNS side effects [Ref. 2]. Procure the racemic mixture for chiral resolution and proprietary diastereomer SAR mapping that has yielded subnanomolar leads (Ki 0.35–0.63 nM) in published series [Ref. 3].

Molecular Formula C17H23N3O3
Molecular Weight 317.4 g/mol
Cat. No. B4130264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Molecular FormulaC17H23N3O3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3CCCCC3N2
InChIInChI=1S/C17H23N3O3/c1-23-15-9-5-4-8-13(15)19-16(21)10-14-17(22)20-12-7-3-2-6-11(12)18-14/h4-5,8-9,11-12,14,18H,2-3,6-7,10H2,1H3,(H,19,21)(H,20,22)
InChIKeyVLOFYTGPIZMFDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide – Sourcing the Saturated Quinoxaline Scaffold for Kappa Opioid Research


N-(2-Methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide (CAS 1009578-50-0) is a fully saturated decahydroquinoxaline-2-yl acetamide derivative. The compound features a 2-methoxyphenyl acetamide pharmacophore attached to a bicyclic decahydroquinoxaline core containing three undefined stereocenters [1]. It belongs to a class of conformationally restricted κ-opioid receptor (KOR) agonists that have demonstrated single-digit nanomolar to subnanomolar affinity and full agonism in functional assays [2]. Its saturated scaffold distinguishes it from the more common aromatic tetrahydroquinoxaline analogs, offering distinct physicochemical and stereochemical properties relevant to peripheral selectivity and metabolic stability.

Why N-(2-Methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide Cannot Be Replaced by Common In-Class Analogs


The fully saturated decahydroquinoxaline core of this compound introduces three stereocenters and a significantly altered lipophilicity profile (XLogP3 = 1.1 [1]) compared to the aromatic tetrahydroquinoxaline counterpart (XLogP3 = 1.7 [2]). This differential saturation changes conformational flexibility, hydrogen-bonding geometry, and metabolic vulnerability in ways that directly affect κ-opioid receptor binding kinetics and peripheral versus central selectivity [3]. Consequently, substituting the target compound with the tetrahydro analog or other in-class agents without verifying stereochemical integrity and logP-dependent permeability introduces uncontrolled risk in pharmacological assay outcomes.

N-(2-Methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide – Quantitative Differentiation Against Closest Analogs


Lipophilicity Reduction vs. Tetrahydroquinoxaline Analog – XLogP3 Head-to-Head

The target compound exhibits a computed XLogP3 of 1.1, which is 0.6 log units lower than the tetrahydroquinoxaline analog MOTA (XLogP3 = 1.7) [1][2]. Reduced logP is associated with lower passive membrane permeation and a higher free fraction in aqueous compartments, which improves the likelihood of peripheral restriction—a critical design goal for κ-opioid agonists intended for anti-inflammatory applications without CNS side effects [3].

κ-opioid receptor lipophilicity ADME profiling blood-brain barrier permeability

Stereochemical Complexity – Three Undefined Stereocenters Enable Diastereomeric Profiling

The target compound possesses three undefined stereocenters in its decahydroquinoxaline core, compared to only one undefined stereocenter in the aromatic tetrahydroquinoxaline analog [1][2]. In conformationally restricted decahydroquinoxaline κ agonists, cis/trans diastereomers have shown binding affinity differences exceeding 100-fold (e.g., cis-configured compound 7: Ki = 0.35 nM vs. trans diastereomer: Ki > 40 nM) [3]. The presence of three stereocenters in the target compound creates the opportunity for diastereomeric resolution to identify the highest-affinity isomer, but also demands rigorous stereochemical quality control in procurement.

stereochemistry enantiomeric selectivity receptor binding synthetic reproducibility

Class-Level κ-Opioid Receptor Affinity – Decahydroquinoxaline Scaffold Demonstrates Subnanomolar Ki

While direct binding data for the target compound are not published, the decahydroquinoxaline scaffold it belongs to has produced compounds with κ-opioid receptor affinity as low as Ki = 0.63 nM and full agonism (EC50 = 1.8 nM in [³⁵S]GTPγS assay) [1]. These compounds were engineered for high selectivity over μ, δ, σ1, and σ2 receptors (>1000-fold selective) [1]. The target compound incorporates the same arylacetamide pharmacophore and saturated core as the optimized analogs, positioning it as a scaffold-consistent candidate for potent and selective KOR engagement.

κ-opioid receptor binding affinity GTPγS functional assay selectivity profile

Hydrogen Bond Acceptor/Donor Profile vs. N-Phenyl Decahydroquinoxaline Analog

The 2-methoxyphenyl substituent on the target compound adds an additional hydrogen bond acceptor (methoxy oxygen) relative to the unsubstituted N-phenyl analog. This increases the H-bond acceptor count from 5 (in the N-phenyl analog ) to 4 (as counted by PubChem for the target, noting that PubChem and ACD/Labs use slightly different counting methodologies [1]). The methoxy group also introduces a rotatable bond, increasing conformational flexibility at the acetamide terminus (4 rotatable bonds in target vs. 3 in N-phenyl analog [1]).

hydrogen bonding target engagement solubility formulation

Topological Polar Surface Area and CNS Penetration Probability

The target compound and its tetrahydro analog share an identical TPSA value of 79.5 Ų [1][2], which is below the typical CNS drug threshold of 90 Ų [3]. However, the target compound's lower logP (1.1 vs. 1.7) and higher molecular weight (317.4 vs. 311.33 g/mol) shift it toward the periphery of the CNS multiparameter optimization (MPO) score space. The N-phenyl analog has a lower reported PSA of 70 Ų (ACD/Labs ), suggesting that the methoxy group contributes additional polar surface without fundamentally altering the TPSA-determined permeation potential.

blood-brain barrier CNS penetration peripheral selectivity TPSA

N-(2-Methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide – Evidence-Backed Application Scenarios for Procurement


Peripherally Restricted κ-Opioid Agonist Lead Optimization for Inflammatory Skin Disease

The compound's lower XLogP3 (1.1 vs. 1.7 for the tetrahydro analog [1]) and saturated scaffold support its candidacy as a peripherally restricted KOR agonist. In the decahydroquinoxaline class, analogs with balanced logP have demonstrated dose-dependent anti-inflammatory activity in acute and chronic dermatitis mouse models without CNS side effects [2]. Procurement of this compound for topical or systemic peripheral KOR programs is supported by its alignment with the physicochemical profile of successful periphery-selective leads in this scaffold series.

Stereochemical Structure-Activity Relationship (SSAR) Studies for KOR Diastereomer Profiling

With three undefined stereocenters [1] and a known >100-fold diastereomeric potency range in the decahydroquinoxaline class [3], this compound is a strong candidate for diastereomer separation and individual characterization. Procurement of the mixture, followed by chiral resolution and comparative binding assays, can generate proprietary SSAR data that maps stereochemistry to KOR binding affinity and functional selectivity—an approach that has yielded subnanomolar leads (Ki = 0.35–0.63 nM) in published series [2][3].

In Vitro ADME Comparator for Aromatic vs. Saturated Quinoxaline Scaffold Evaluation

The compound's saturated core and methoxyphenyl substituent provide a valuable test article for side-by-side metabolic stability and permeability assays against the aromatic tetrahydro analog (MOTA, ΔXLogP3 = -0.6 [1][4]). Such head-to-head comparisons can quantify the impact of core saturation on microsomal half-life, CYP450 inhibition, and Caco-2 permeability, informing scaffold selection decisions early in drug discovery programs targeting GPCR pathways.

Intermediate for Diversified Decahydroquinoxaline Library Synthesis

The 2-methoxyphenyl acetamide moiety serves as a versatile anchor point for further N-alkylation or amide diversification, while the decahydroquinoxaline core can be elaborated at the amine position. As demonstrated by the comprehensive SAR campaigns in the decahydroquinoxaline KOR agonist series [2], systematic variation of both the arylacetamide and the amine substituents is essential for optimizing selectivity and peripheral restriction. Procuring this specific intermediate enables parallel library synthesis that directly probes the contribution of the 2-methoxyphenyl motif to the overall pharmacological profile.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.